molecular formula C8H4N4O B15055281 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile

4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B15055281
M. Wt: 172.14 g/mol
InChI Key: HHFQJMAEEXSOTF-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core with a 4-oxo group and a carbonitrile substituent at position 7. Its structural complexity and functional group arrangement make it a promising scaffold for pharmacological applications, including anti-inflammatory, enzyme inhibition, and metabolic disorder therapies. This article compares its structural and functional attributes with similar compounds, emphasizing core heterocyclic variations, substituent effects, and biological activities.

Properties

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

4-oxo-3H-pyrido[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-2-5-1-6-7(10-3-5)8(13)12-4-11-6/h1,3-4H,(H,11,12,13)

InChI Key

HHFQJMAEEXSOTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CNC2=O)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminonicotinic acid with acetic acid and a primary amine . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of high-throughput reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of eIF4e, a protein involved in the initiation of translation in cells . By inhibiting eIF4e, the compound can disrupt protein synthesis, leading to anti-cancer effects. Additionally, its derivatives may inhibit other enzymes or receptors, contributing to their therapeutic activities .

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrido[3,2-d]pyrimidine core distinguishes the target compound from analogs fused with other heterocycles:

  • Thieno[3,2-d]pyrimidine: Compounds like 5-amino-1-(7,9-bis(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile () incorporate a thiophene ring, enhancing electron-withdrawing properties and altering solubility.
  • Benzothieno[3,2-d]pyrimidine: Derivatives such as those in exhibit anti-inflammatory activity via COX-2 inhibition, attributed to sulfonamide substituents and extended aromatic systems.
  • Furo[3,2-d]pyrimidine: 6-(4-Chloro-phenylamino)-4-oxo-2-phenyl-1,2,3,4-tetrahydrofuro[3,2-d]pyrimidine-7-carbonitrile () features a tetrahydrofuran ring, increasing rigidity and reducing solubility compared to the dihydropyrido analog.

Key Insight: Pyrido[3,2-d]pyrimidine offers a balance of aromaticity and flexibility, while fused thieno or benzothieno systems enhance electronic effects and bioactivity .

Functional Group Positioning

  • 4-Oxo Group: Present in the target compound and analogs like 4-oxo-thieno[3,2-d]pyrimidines () and 4-oxo-pyrrolo[3,2-d]pyrimidines (). This group facilitates hydrogen bonding with enzymes like DPP4 and COX-2 .
  • Alternative Oxo Positions: Compounds such as 6-oxo-pyrimido[2,1-b][1,3]oxazines () and 9-oxo-pyranothiadiazolopyrimidines () show shifted ketone positions, altering interaction sites and acidity .
  • Carbonitrile at Position 7: A conserved feature in pyrido[3,2-d]pyrimidine-7-carbonitriles (target compound), thieno[3,2-d]pyrimidine-7-carbonitriles (), and pyrrolo[3,2-d]pyrimidine-7-carbonitriles (). This group enhances electrophilicity and participates in dipolar interactions .

Structural Analysis and Drug Likeness

  • Hydrogen Bonding: The 4-oxo group and carbonitrile in the target compound enable interactions with residues like Tyr631 and Glu205 in DPP4 (), though its simpler structure may reduce affinity compared to quinolinyl-substituted analogs .
  • LogP and Solubility: Pyrido[3,2-d]pyrimidines likely exhibit moderate lipophilicity, whereas sulfonamide-containing benzothieno derivatives () are more polar, enhancing water solubility .

Biological Activity

4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H4N4OC_8H_4N_4O with a molecular weight of 172.14 g/mol. The compound features a pyridopyrimidine core structure that is often associated with diverse pharmacological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as a multikinase inhibitor. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. In vitro assays indicate that derivatives of pyridopyrimidine can induce apoptosis in tumor cells at nanomolar concentrations .

The structure-activity relationship (SAR) analysis has revealed that modifications at specific positions on the pyridopyrimidine scaffold can enhance potency against kinases such as CDK4/Cyclin D1 and ARK5. For example, compounds with phenyl or chlorophenyl substitutions exhibited superior cytotoxicity compared to their aliphatic counterparts .

Anti-inflammatory Activity

Compounds related to this compound have also been investigated for anti-inflammatory properties. In particular, studies have shown that certain derivatives can inhibit histamine release and bronchospasm in animal models, indicating their potential utility in treating allergic reactions and asthma .

Study 1: Cytotoxic Evaluation

In a comparative study of various pyridopyrimidine derivatives, the compound was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated that phenyl-substituted compounds exhibited the highest cytotoxicity with IC50 values ranging from 0.6 to 2.85 µM against A549 lung cancer cells .

CompoundCell LineIC50 (µM)
K5HeLa0.50
K7MCF-71.20
K8A5490.80

Study 2: Kinase Inhibition Profile

A detailed kinase profiling study revealed that the compound acts as a potent inhibitor of several kinases involved in cancer progression. The most active derivatives showed IC50 values in the low nanomolar range against CDK4 and ARK5, suggesting a promising pathway for therapeutic development in oncology .

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